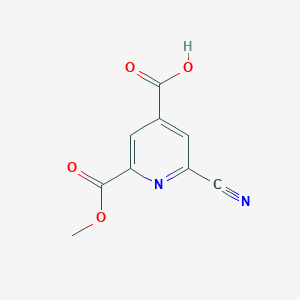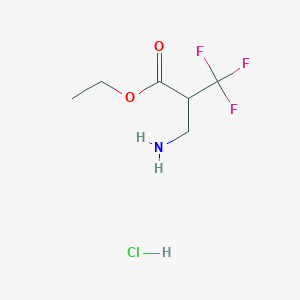
Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with an appropriate amine under controlled conditions. One common method includes the following steps:
Starting Material: Ethyl 3,3,3-trifluoropyruvate.
Reaction with Amine: The ethyl 3,3,3-trifluoropyruvate is reacted with aminomethyl group-containing amine in the presence of a suitable catalyst.
Formation of Intermediate: The reaction forms an intermediate compound which is then treated with hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Large-Scale Reactors: Use of large-scale reactors to handle the starting materials and reagents.
Controlled Temperature and Pressure: Maintaining controlled temperature and pressure conditions to facilitate the reaction.
Purification: Purification steps such as crystallization or distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate: Similar in structure but with a hydroxyl group.
Ethyl 2-(dimethylaminomethyl)-3,3,3-trifluoropropanoate: Contains a dimethylaminomethyl group instead of an aminomethyl group.
Ethyl 2-(aminomethyl)-4,4,4-trifluorobutanoate: Similar structure with an extended carbon chain.
Uniqueness
Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H11ClF3NO2 |
|---|---|
Molekulargewicht |
221.60 g/mol |
IUPAC-Name |
ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(3-10)6(7,8)9;/h4H,2-3,10H2,1H3;1H |
InChI-Schlüssel |
FPPFTMHGFUGQSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CN)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



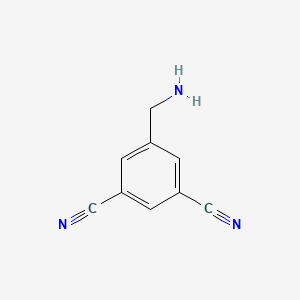

![3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)
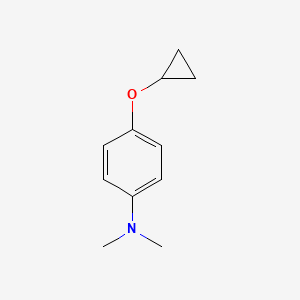
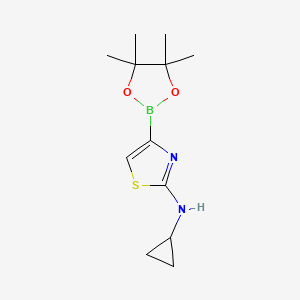
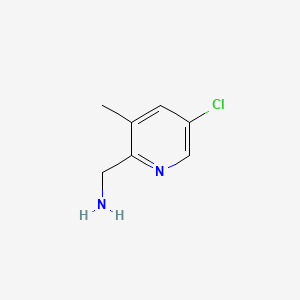
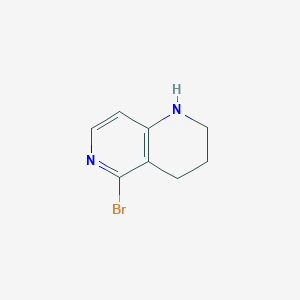
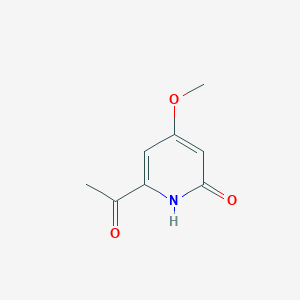
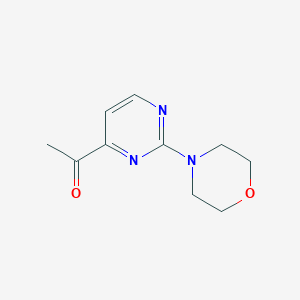
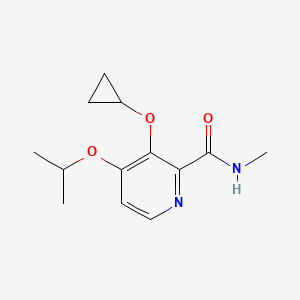
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
